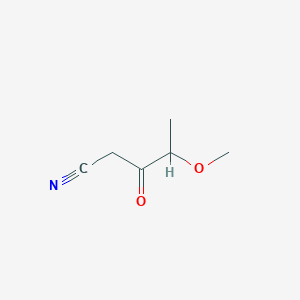

4-Methoxy-3-oxopentanenitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5(9-2)6(8)3-4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHIRQWGZCPXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Methoxy 3 Oxopentanenitrile and Its Derivatives

Established Synthetic Pathways to 4-Methoxy-3-oxopentanenitrile

Carboxylic Acid Ester and Nitrile Condensation Approaches

The condensation of carboxylic acid esters with nitriles is a fundamental method for the formation of β-ketonitriles. researchgate.netgoogle.com This approach generally involves the acylation of a nitrile anion with an ester. researchgate.net The reaction is typically carried out in the presence of a strong base. For instance, the condensation of 2-methoxybenzoic acid methyl ester with acetonitrile (B52724) using sodamide in liquid ammonia (B1221849) has been reported to yield 2-methoxybenzoylacetonitrile (B1588101) with high efficiency. google.com However, the choice of base and solvent system is crucial, as alternative conditions like sodium hydride in benzene (B151609) can lead to significantly lower yields. google.com

A common challenge in these condensation reactions is the potential for self-condensation of the nitrile starting material, which can reduce the yield of the desired β-ketonitrile. google.com To circumvent this, procedural modifications, such as the order of reagent addition, are often necessary. One patented process describes the production of 3-oxonitriles by reacting carboxylic acid esters with nitriles in the presence of a 70 to 80% suspension of sodium hydride in white oil. google.com

General methods for preparing β-oxoalkanonitriles include:

Acylation of active nitriles with a suitable basic catalyst. researchgate.net

Reaction of α-haloketones with a cyanide ion. researchgate.net

Hydrolysis of β-enaminonitriles. researchgate.net

Synthesis of Structurally Related β-Oxonitriles and Their Relevance to this compound

The chemistry of β-oxonitriles is rich and varied, with numerous synthetic strategies developed for related scaffolds that can be conceptually applied to the synthesis of derivatives of this compound.

Biginelli Reaction Applications in β-Ketonitrile Chemistry

The Biginelli reaction, a one-pot cyclocondensation, typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) to form dihydropyrimidinones. The use of β-ketonitriles in this reaction can produce 5-cyano substituted dihydropyrimidinones, which are valuable heterocyclic structures. ias.ac.inias.ac.in However, the synthesis of these compounds via the three-component reaction can be challenging due to the instability of many β-ketonitriles. ias.ac.inias.ac.in

Research has focused on developing reaction conditions that favor the desired product formation. For example, a study on the Biginelli reaction with 4-methyl-3-oxopentanenitrile (B1278294) demonstrated that a mixture of the β-ketonitrile, an aldehyde, urea, and a copper(I) chloride catalyst in methanol (B129727) with concentrated sulfuric acid, when refluxed for several days, yielded the corresponding 5-cyano-dihydropyrimidine. ias.ac.in

Table 1: Examples of Biginelli Reaction Products from β-Ketonitriles

| Aldehyde | β-Ketonitrile | Product |

|---|---|---|

| Benzaldehyde | 4-methyl-3-oxopentanenitrile | 6-Isopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |

| 4-Methoxybenzaldehyde | 4-methyl-3-oxopentanenitrile | 6-Isopropyl-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |

This table is generated based on the types of products described in the research. ias.ac.in

Condensation Reactions Involving Oxopentanenitrile Scaffolds

Condensation reactions are fundamental to the synthesis of various heterocyclic systems from oxopentanenitrile scaffolds. For instance, a one-pot, three-component condensation of an aldehyde, 3-amino-5-methylpyrazole, and ethyl cyanoacetate (B8463686) can yield 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles. researchgate.net Similarly, reacting an aldehyde, 3(5)-amino-5(3)-methylpyrazole, and malononitrile (B47326) in ethanol (B145695) leads to 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles. researchgate.net

A new three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been developed, which proceeds via a Knoevenagel condensation followed by aromatic nucleophilic substitution. mdpi.com This method allows for the one-pot formation of a carbon-nitrogen bond and a carbon-carbon double bond. mdpi.com

Formation of Nitrogen-Containing Heterocycles from β-Oxonitriles

β-Oxonitriles are versatile precursors for a wide array of nitrogen-containing heterocycles. kit.edursc.org Their reactivity allows for cyclization reactions to form various ring systems, including pyrazoles, isoxazoles, and pyridines. researchgate.netresearchgate.net

For example, the reaction of β-oxonitriles with hydroxylamine (B1172632) can lead to the formation of 3-aminoisoxazoles. researchgate.net A new two-step, one-pot protocol for preparing 1H-pyrazole-5-amines from 3-oxoalkanenitriles using acetylhydrazine has been developed to minimize by-products often seen in traditional reactions with hydrazine (B178648). researchgate.net Furthermore, the base-catalyzed reaction of activated β-oxonitriles with diethyl mercaptosuccinate has been shown to regiospecifically afford 5-substituted 4-oxothiazolidine derivatives. researchgate.net

The synthesis of various heterocycles from β-oxonitriles often involves multi-step sequences. For example, the synthesis of azo-pyrazole-azomethines involves the initial condensation of a β-oxonitrile like 4,4-dimethyl-3-oxopentanenitrile with a phenylhydrazine (B124118) derivative to form a pyrazole-amine, which is then condensed with an aldehyde. nih.gov

Emerging Synthetic Techniques for Functionalization of this compound

Modern synthetic chemistry is continuously evolving, with new techniques for C-H functionalization and bond cleavage offering novel pathways to modify complex molecules like this compound. bohrium.com These emerging methods provide opportunities to introduce new functional groups and build molecular complexity in ways not achievable through traditional methods.

Recent advances include transition-metal-catalyzed C-H functionalization, which allows for the direct modification of C-H bonds. researchgate.net For instance, palladium-catalyzed C-H glycosylation has been used to synthesize C-glycosides, which are stable and pharmaceutically relevant molecules. researchgate.net Such strategies could potentially be applied to the functionalization of the carbon backbone of this compound.

Radical-initiated C(sp3)–H bond oxidative functionalization of alkyl nitriles is another promising area. acs.org These methods, often employing copper catalysis, enable the coupling of alkyl nitriles with various partners, including arenes and alkanes. acs.org Electrochemical methods are also emerging as a powerful tool for the functionalization of organic molecules, including those with sterically hindered sp3-hybridized carbon atoms. chemrxiv.org These techniques could provide novel routes for the derivatization of this compound and related β-ketonitriles.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Methoxybenzoylacetonitrile |

| 4-methyl-3-oxopentanenitrile |

| 5-cyano-dihydropyrimidine |

| Benzaldehyde |

| 6-Isopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |

| 4-Methoxybenzaldehyde |

| 6-Isopropyl-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |

| 3-Nitrobenzaldehyde |

| 6-Isopropyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |

| 3-amino-5-methylpyrazole |

| Ethyl cyanoacetate |

| 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles |

| Malononitrile |

| 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles |

| 4-fluorobenzaldehyde |

| 3-aminoisoxazoles |

| 1H-pyrazole-5-amines |

| 5-substituted 4-oxothiazolidine derivatives |

| Azo-pyrazole-azomethines |

| 4,4-dimethyl-3-oxopentanenitrile |

| C-glycosides |

| Acetonitrile |

| 2-methoxybenzoic acid methyl ester |

| Sodium hydride |

| Sodamide |

| Urea |

| Copper(I) chloride |

| Methanol |

| Sulfuric acid |

| Diethyl mercaptosuccinate |

| Acetylhydrazine |

| Hydrazine |

| Hydroxylamine |

| Phenylhydrazine |

Metal-Catalyzed Carbene Insertion into 1,3-Dicarbonyl Systems

The functionalization of 1,3-dicarbonyl compounds through metal-catalyzed carbene insertion represents a powerful strategy for carbon-carbon bond formation. This approach is particularly relevant for the synthesis of complex derivatives of this compound. The core of this methodology involves the reaction of a diazo compound with a 1,3-dicarbonyl substrate in the presence of a metal catalyst, typically based on rhodium or silver. nih.govsioc-journal.cn The metal catalyst facilitates the decomposition of the diazo compound to generate a metal carbene intermediate, which then reacts with the 1,3-dicarbonyl system. nih.gov

A critical aspect of this transformation is the chemoselectivity, which dictates whether the carbene inserts into a C-H or a C-C bond of the 1,3-dicarbonyl compound. Research has shown that this selectivity can be controlled by the choice of the metal catalyst. sioc-journal.cndicp.ac.cn For instance, computational studies have indicated that low-coordinated silver(I) catalysts can promote carbene insertion into the C-C bond of 1,3-dicarbonyls, leading to the formation of 1,4-dicarbonyl compounds with an all-carbon α-quaternary center. sioc-journal.cn Conversely, highly coordinated scandium(III) has been shown to favor insertion into the C-H bond, resulting in α-tertiary substituted 1,3-dicarbonyl products. sioc-journal.cn

Rhodium(II) catalysts, such as rhodium(II) acetate, are also highly effective for these transformations. rsc.orgresearchgate.net They can catalyze the annulation of 2-diazo-1,3-diketones with 1,3-dicarbonyl compounds to form furan (B31954) rings. rsc.org The mechanism of these rhodium-catalyzed reactions often involves the formation of a rhodium carbene, which can then undergo various transformations including C-H insertion or ylide formation followed by rearrangement. nih.govresearchgate.net

The application of these principles to a substrate like 4-methoxy-3-oxobutanenitrile (B8816466) (a lower homolog of the target compound) or other β-ketonitriles would involve its reaction with a suitable diazo compound, such as ethyl diazoacetate, in the presence of a selected metal catalyst. The choice of catalyst would be crucial in directing the regioselectivity of the carbene insertion to achieve the desired functionalized derivative of this compound.

Table 1: Catalyst Control in Carbene Insertion into 1,3-Dicarbonyls

| Catalyst | Type of Insertion | Product Type | Reference |

|---|---|---|---|

| Silver(I) (low-coordinated) | C-C Bond | 1,4-Dicarbonyl | sioc-journal.cn |

| Scandium(III) (high-coordinated) | C-H Bond | α-Tertiary 1,3-Dicarbonyl | sioc-journal.cn |

Regio- and Stereoselective Functionalization Strategies

Achieving high levels of regio- and stereoselectivity is a central goal in modern organic synthesis. For a molecule like this compound, which possesses multiple potentially reactive sites, the ability to selectively functionalize a specific position is of paramount importance for creating well-defined derivatives.

Dirhodium catalysts have emerged as powerful tools for achieving highly site-selective, diastereoselective, and even enantioselective C-H functionalization reactions. nih.gov This catalyst-controlled approach offers a significant advantage over substrate-controlled methods that rely on directing groups. nih.gov The principle lies in the ability of the chiral ligands on the dirhodium catalyst to create a chiral environment that influences the transition state of the C-H insertion, thereby directing both the site of reaction and the stereochemical outcome. nih.gov

While specific examples of regio- and stereoselective functionalization of this compound are not prevalent in the literature, the general principles of catalyst-controlled C-H functionalization can be applied. For instance, by employing a chiral dirhodium catalyst, it would be theoretically possible to selectively functionalize one of the methylene (B1212753) or methine C-H bonds in a derivative of this compound with high enantioselectivity.

The reaction would likely involve a diazo compound as the carbene precursor. The choice of both the diazo reagent and the specific chiral dirhodium catalyst would be critical in achieving the desired outcome. The steric and electronic properties of the ligands on the rhodium catalyst play a crucial role in discriminating between different C-H bonds within the substrate molecule. nih.gov

Furthermore, the inherent reactivity of the β-ketonitrile moiety can be exploited for selective transformations. The acidic α-proton can be selectively removed to generate an enolate, which can then participate in various stereoselective alkylation or aldol (B89426) reactions. The design of chiral auxiliaries or chiral phase-transfer catalysts could be employed to control the stereochemistry of these transformations.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-methoxy-3-oxobutanenitrile |

| 2-diazo-1,3-diketones |

| ethyl diazoacetate |

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 3 Oxopentanenitrile

Reactivity Profiles of the Nitrile and Ketone Functionalities

As a β-ketonitrile, 4-Methoxy-3-oxopentanenitrile possesses both a ketone and a nitrile group, with the nitrile located at the β-position relative to the ketone. pearson.com This arrangement gives rise to a unique reactivity profile.

Nucleophilic Addition Reactions of the Nitrile Group

The carbon atom of the nitrile group (-C≡N) in this compound is electrophilic due to the high electronegativity of the nitrogen atom. libretexts.org This makes it susceptible to attack by nucleophiles. The triple bond in the nitrile group can undergo nucleophilic addition, forming an imine anion intermediate. libretexts.org This intermediate can then undergo further reactions. For instance, reduction of nitriles with reagents like lithium aluminum hydride (LiAlH₄) results in the formation of primary amines through two consecutive nucleophilic additions of a hydride ion. libretexts.org

Another important reaction involving the nitrile group is the Thorpe-Ziegler reaction, which is an intramolecular self-condensation of dinitriles catalyzed by a base to form a cyclic ketone after acidic hydrolysis. wikipedia.org While this compound is not a dinitrile, the reactivity principle of the nitrile group in base-catalyzed condensations is relevant. The Thorpe reaction itself involves the base-catalyzed self-condensation of aliphatic nitriles to yield enamines. wikipedia.org

The presence of the adjacent ketone and methoxy (B1213986) groups can influence the reactivity of the nitrile. The electron-withdrawing nature of the ketone can enhance the electrophilicity of the nitrile carbon.

Role of the Methoxy Group in Modulating Reactivity

Influence on Hydrogen Bonding and Intramolecular Interactions

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This can lead to intramolecular hydrogen bonding if a suitable hydrogen bond donor is present in the molecule or in a reacting partner. While this compound itself does not have a strong intramolecular hydrogen bond donor, in solution, it can form intermolecular hydrogen bonds with protic solvents. The presence of the methoxy group can also lead to specific conformational preferences due to steric and electronic interactions, which in turn can influence the accessibility of the reactive sites (the ketone and nitrile groups) to reagents. Theoretical studies on β-cyclodextrins have shown that methylation, replacing hydroxyl groups with methoxy groups, alters the intramolecular hydrogen bonding network and affects the stability of host-guest complexes. mdpi.com

Reaction Mechanisms of this compound in Complex Transformations

The bifunctional nature of this compound allows it to participate in a variety of complex transformations, often involving multiple reaction steps. For example, β-ketonitriles are versatile intermediates in the synthesis of heterocyclic compounds like pyridines, pyrimidines, and pyrazoles. rsc.org

One important class of reactions is cascade or domino reactions. For instance, β-ketonitriles can undergo cascade nucleophilic addition reactions with other molecules to construct highly substituted pyridines. rsc.org Another example is the Thorpe-Ziegler reaction, which involves an initial nucleophilic attack of a carbanion derived from a nitrile onto another nitrile group, followed by cyclization. wikipedia.orgnih.gov While this is typically an intramolecular reaction for dinitriles, intermolecular variations and related condensations are well-known.

The reaction of a β-ketonitrile with an α,β-unsaturated compound can proceed via a Michael addition, where the enolate of the β-ketonitrile acts as the nucleophile. openstax.org The resulting product, a 1,5-dicarbonyl compound (or a related structure with a nitrile), can then undergo further intramolecular reactions.

The specific reaction mechanisms for this compound would be influenced by the presence of the α-methoxy group. This group can affect the stability of intermediates, such as enolates, and can direct the stereochemical outcome of reactions. For instance, in the asymmetric hydrogenation of α-substituted aromatic ketones, an α-methoxy group has been shown to influence the syn/anti selectivity of the product. nih.gov

Interactive Data Table: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Key Reactive Site | Common Reagents | Potential Products |

| Nitrile (-C≡N) | Nucleophilic Addition | Carbon atom | LiAlH₄, Grignard reagents | Primary amines, ketones |

| Ketone (C=O) | Nucleophilic Addition | Carbon atom | NaBH₄, Grignard reagents | Secondary alcohols |

| Methoxy (-OCH₃) | Modulation of Reactivity | - | - | Influences reaction rates and stereochemistry |

| α-Carbon | Deprotonation | Hydrogen atom | Strong bases (e.g., LDA) | Enolates |

Interactive Data Table: Influence of Methoxy Group on Reactivity

| Effect | Description | Consequence for Reactivity |

| Resonance | Donation of oxygen lone pair electrons. | Decreases electrophilicity of the carbonyl carbon. |

| Inductive Effect | Electron withdrawal by the electronegative oxygen atom. | Increases electrophilicity of the α-carbon. |

| Steric Hindrance | The physical bulk of the methoxy group. | Can hinder the approach of nucleophiles to the ketone. |

| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor. | Can influence solubility and interactions with protic solvents. |

Theoretical Studies on Cycloaddition Reactions (e.g., Diels-Alder)

No theoretical or computational studies detailing the involvement of this compound in Diels-Alder or other cycloaddition reactions were found in the reviewed literature. While the Diels-Alder reaction is a well-established method for forming six-membered rings through a [4+2] cycloaddition, specific computational data, transition state analyses, or mechanistic explorations involving this compound as either a diene or dienophile are not available. wikipedia.orgiitk.ac.in

Mechanistic Insights into Nitration and Other Aromatic Functionalizations

There is no available research on the nitration or other aromatic functionalization reactions of this compound. The compound itself is not aromatic, and studies detailing its use as a reagent or substrate in the functionalization of aromatic compounds, including mechanistic details of such processes, could not be located. General principles of electrophilic aromatic substitution, such as nitration, involve the reaction of an aromatic ring with a nitrating agent, a scenario not described for this specific aliphatic nitrile. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR Studies on 4-Methoxy-3-oxopentanenitrile and Derivatives

In a hypothetical ¹H NMR spectrum of this compound, distinct signals (resonances) would be expected for each unique proton environment. Based on its structure, CH₃-O-CH(CH₃)-C(=O)-CH₂-CN, one would anticipate the following proton signals:

A singlet for the methoxy (B1213986) group protons (-OCH₃).

A doublet for the methyl protons on the chiral center (-CH(CH₃)).

A quartet for the single proton on the chiral center (-CH(CH₃)).

A singlet or an AB quartet for the methylene (B1212753) protons adjacent to the nitrile group (-CH₂-CN), depending on the chiral center's influence.

The chemical shift (δ, in ppm) of these signals would provide information about the electronic environment of the protons, and the coupling patterns (spin-spin splitting) would reveal the connectivity of adjacent protons.

¹³C and ¹⁵N NMR in Unambiguous Structural Assignments

A ¹³C NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom in the molecule. The expected signals would correspond to:

The nitrile carbon (-C≡N).

The carbonyl carbon (-C=O).

The methoxy carbon (-OCH₃).

The methylene carbon (-CH₂-).

The methine carbon (-CH-).

The methyl carbon (-CH₃).

¹⁵N NMR spectroscopy, although less common, could be used to directly observe the nitrogen atom of the nitrile group, providing definitive confirmation of this functional group. The chemical shift of the ¹⁵N signal is highly characteristic of the nitrile environment.

Vibrational and Electronic Spectroscopy for Functional Group Analysis

These spectroscopic methods are crucial for identifying the specific functional groups present within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks would include:

A strong, sharp absorption band around 2250 cm⁻¹ for the nitrile (C≡N) stretching vibration.

A strong, sharp absorption band around 1715 cm⁻¹ for the ketone carbonyl (C=O) stretching vibration.

Absorption bands in the 1150-1085 cm⁻¹ region for the C-O stretching of the methoxy ether group.

Bands in the 2950-2850 cm⁻¹ region corresponding to C-H stretching vibrations of the alkyl groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2250 | Strong, Sharp |

| C=O (Ketone) | ~1715 | Strong, Sharp |

| C-O (Ether) | 1150-1085 | Strong |

| C-H (Alkyl) | 2950-2850 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For this compound, weak absorption bands would be expected due to the n→π* transitions of the carbonyl group's non-bonding electrons. The presence of the nitrile and ether groups is not expected to produce strong absorptions in the standard UV-Vis range (200-800 nm).

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₆H₉NO₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its exact molecular weight (127.06 g/mol ).

The fragmentation pattern would likely involve the cleavage of bonds adjacent to the carbonyl and methoxy groups, leading to the formation of characteristic fragment ions. Analysis of these fragments would help to piece together the molecular structure and confirm the connectivity of the atoms.

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research detailing the advanced analytical characterization of this compound. While the analytical techniques mentioned—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and computational chemistry—are standard methods for characterizing chemical compounds, their direct application to this compound is not documented in the provided search results.

The available research focuses on related or structurally analogous compounds, such as 3-Oxopentanenitrile, 4-Methyl-3-oxopentanenitrile (B1278294), and various methoxy-substituted phenethylamines or phenylacetones. jove.comnih.govnih.govnih.govresearchgate.net However, in strict adherence to the request to focus solely on this compound, this information cannot be used to describe its specific analytical behavior.

Therefore, it is not possible to provide detailed research findings for the requested subsections (4.3.1, 4.3.2, and 4.4) as they pertain specifically to this compound. The principles of these techniques are well-established, but their application and the resulting data (e.g., fragmentation patterns in mass spectrometry, retention times, or computational structural confirmations) are unique to each compound and cannot be accurately extrapolated from other molecules. Without direct studies on this compound, generating the requested scientifically accurate article with detailed findings and data tables is not feasible.

Theoretical and Computational Chemistry Studies on 4 Methoxy 3 Oxopentanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations thereof) to determine electron distribution, molecular geometry, and reactivity indices.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is particularly valuable for elucidating reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products. Currently, there are no published studies that apply DFT methods to investigate the reaction mechanisms involving 4-Methoxy-3-oxopentanenitrile.

Energetic Landscape Analysis of Reaction Pathways

Analysis of the energetic landscape provides a map of the potential energy surface for a chemical reaction, identifying the most likely pathways from reactants to products. This involves locating energy minima corresponding to stable molecules and saddle points corresponding to transition states. No research detailing the energetic landscape for reactions of this compound has been found in the scientific literature.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and dynamics simulations are crucial for understanding how a small molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. These techniques are vital in fields like drug discovery.

Molecular Docking for Binding Affinity Prediction with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding affinity and mode of action of a potential drug candidate with a specific protein target. A review of the literature indicates that no molecular docking studies have been performed or published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity. No QSAR studies that include this compound have been identified.

Advanced Research Applications of 4 Methoxy 3 Oxopentanenitrile and Its Analogs

Role as a Versatile Synthetic Intermediate in Organic Synthesis

β-Ketonitriles are recognized as highly versatile building blocks in organic chemistry due to the presence of multiple reactive sites. rsc.orgnih.gov This dual functionality allows for a variety of chemical transformations, making them ideal starting materials for the construction of complex molecular architectures. rsc.org The general class of β-ketonitriles is instrumental in the synthesis of a diverse array of organic compounds, from heterocyclic systems to intricate natural product analogs. rsc.org

Precursor for Heterocyclic Compound Synthesis

The unique chemical structure of β-ketonitriles, including 4-Methoxy-3-oxopentanenitrile, makes them excellent precursors for the synthesis of a wide variety of heterocyclic compounds. acs.org The adjacent keto and nitrile groups can react with various reagents to form rings of different sizes and with different heteroatoms. For instance, condensation reactions of β-ketonitriles with dinucleophiles are a common strategy for constructing five- and six-membered heterocyclic rings. rsc.org

Research on analogous β-ketonitriles has demonstrated their utility in synthesizing pyridines, pyrimidines, pyrazoles, and isoxazoles, among others. rsc.orgnih.gov For example, the reaction of a β-ketonitrile with a hydrazine (B178648) derivative can yield substituted pyrazoles, a scaffold present in many biologically active molecules. rsc.org Similarly, reaction with amidines or guanidine (B92328) can lead to the formation of pyrimidine (B1678525) rings, which are core structures in numerous pharmaceuticals. nih.gov The presence of the methoxy (B1213986) group in this compound could influence the regioselectivity of these cyclization reactions and the properties of the resulting heterocyclic products.

Table 1: Examples of Heterocyclic Systems Synthesized from β-Ketonitrile Analogs

| Heterocyclic System | Reagents and Conditions | Reference |

| Pyridines | Condensation with aldehydes or ketones (Hantzsch synthesis) | rsc.org |

| Pyrimidines | Reaction with urea (B33335) or thiourea | nih.gov |

| Pyrazoles | Reaction with hydrazine derivatives | rsc.orgnih.gov |

| Dihydrofurans | Pd-catalyzed asymmetric allylic substitution | rsc.org |

Building Block for Complex Organic Molecules

Beyond the synthesis of heterocycles, this compound and its analogs can serve as fundamental building blocks for the assembly of more complex organic molecules. nih.govrsc.org The activated methylene (B1212753) group flanked by the keto and nitrile functionalities is readily deprotonated to form a stabilized carbanion, which can participate in a variety of carbon-carbon bond-forming reactions.

This nucleophilic character allows for reactions such as alkylations, acylations, and Michael additions, enabling the elongation and elaboration of carbon chains. nih.gov Furthermore, the keto and nitrile groups can be selectively transformed into other functional groups, providing access to a diverse range of molecular scaffolds. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketone can be reduced to an alcohol or converted to an olefin. This versatility makes β-ketonitriles valuable starting points for the total synthesis of natural products and other complex target molecules. rsc.org

Contributions to Medicinal Chemistry Research

The structural motif of β-ketonitriles is of significant interest in medicinal chemistry due to its presence in various biologically active compounds and its utility in the synthesis of pharmaceutical agents. rsc.orgthieme-connect.com

Development of Pharmaceutical Leads and Drug Discovery

β-Ketonitriles are important intermediates in the synthesis of a wide range of pharmaceuticals. nih.gov They serve as precursors for various bioactive heterocycles and other scaffolds that are central to drug design. For example, diaminopyrimidines, which can be prepared from β-ketonitriles, have been investigated as inhibitors of enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1), which are targets for antiparasitic drugs. utsa.edu

The thiophene-substituted β-ketonitrile is a known precursor to the antidepressant drug duloxetine. nih.gov This highlights the role of β-ketonitriles in constructing the core structures of established therapeutic agents. The potential for this compound to be utilized in similar synthetic routes towards novel pharmaceutical leads is therefore significant.

Table 2: Pharmaceutical Applications of β-Ketonitrile Analogs

| Therapeutic Area | Target/Application | Reference |

| Antiparasitic | Dihydrofolate reductase (DHFR) and Pteridine Reductase 1 (PTR1) inhibitors | utsa.edu |

| Antidepressant | Precursor to Duloxetine | nih.gov |

| General | Precursors for a wide variety of biologically active heterocycles | researchgate.netnih.gov |

Structure-Activity Relationship (SAR) Studies of Methoxy-substituted Compounds

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org The methoxy group is a common substituent in drug molecules and can significantly influence a compound's pharmacological profile. nih.gov

In SAR studies, the methoxy group can impact a molecule's potency, selectivity, and pharmacokinetic properties. It can act as a hydrogen bond acceptor and influence the conformation of the molecule, thereby affecting its binding to a biological target. Furthermore, the metabolic stability of a drug candidate can be modulated by the presence and position of methoxy groups, as they can be sites of enzymatic O-demethylation. The inclusion of a methoxy group in a molecule like this compound provides a handle for chemists to systematically explore the SAR of a series of compounds, optimizing their properties for therapeutic use.

Applications in Agrochemical and Material Science Research

The versatile reactivity of β-ketonitriles also extends to the fields of agrochemical and material science research.

In agrochemical science, β-ketonitriles are valuable intermediates for the preparation of pesticides and herbicides. google.com The synthesis of various heterocyclic compounds from β-ketonitriles is relevant in this field, as many agrochemicals contain heterocyclic scaffolds responsible for their biological activity.

While less documented, the application of β-ketonitriles in material science is an emerging area of interest. The functional groups present in these molecules could be exploited for the synthesis of novel polymers or functional materials. The nitrile group, for example, can undergo polymerization or be incorporated into conjugated systems with potential applications in electronics or optics. Further research is needed to fully explore the potential of this compound and its analogs in the development of new materials.

Precursors for Agrochemical Development (Pesticides, Herbicides)

The molecular framework of this compound and its analogs serves as a foundational building block for the synthesis of various heterocyclic compounds that exhibit potent biological activities essential for agrochemical development. The β-ketonitrile moiety is a key reactive intermediate that can undergo cyclization and condensation reactions to form a diverse range of heterocyclic systems, including pyrazoles, pyrimidines, and pyridines, which are core structures in many commercial pesticides and herbicides.

Research has demonstrated that pyrazole (B372694) derivatives synthesized from β-ketonitriles possess significant herbicidal properties. For instance, certain pyrazole amides have been designed and synthesized as potential inhibitors of transketolase (TK), a crucial enzyme in the Calvin cycle of plant photosynthesis. Inhibition of this enzyme disrupts plant growth, leading to a herbicidal effect. The bioassay results of these compounds have shown potent inhibitory effects on various weed species.

Similarly, cyanopyridine derivatives, which can be synthesized from β-ketonitrile precursors, are pivotal in the production of modern herbicides. For example, 3-cyanopyridine (B1664610) is a key intermediate in the synthesis of nicosulfuron, a widely used herbicide for controlling a variety of weeds in corn crops. The versatility of the cyanopyridine structure allows for the development of a broad spectrum of herbicidal compounds with different modes of action.

In the realm of insecticides, pyrimidine derivatives synthesized from β-ketonitrile analogs have shown promising results. These compounds can be designed to target specific biological pathways in insects, leading to effective pest control. The modular nature of the synthesis allows for the fine-tuning of the molecular structure to optimize insecticidal activity and selectivity, minimizing harm to non-target organisms.

Below is a table summarizing the herbicidal activity of representative pyrazole amide derivatives synthesized from β-ketonitrile analogs.

| Compound ID | Target Weed Species | Application Method | Dosage | Inhibition (%) | Reference |

| 6ba | Digitaria sanguinalis | Foliar Spray | 150 g a.i./ha | ~80 | |

| 6bj | Setaria viridis | Foliar Spray | 150 g a.i./ha | >80 | |

| 6ba | Amaranthus retroflexus | Small Cup Method | - | ~80 | |

| 6bj | Digitaria sanguinalis | Small Cup Method | - | ~90 |

Monomers and Reactive Intermediates in Polymer and Material Science

In the field of polymer and material science, this compound and its analogs, particularly those containing a polymerizable group, are valuable as monomers and reactive intermediates. The nitrile functional group imparts unique properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics.

Furthermore, the nitrile group in a polymer chain can serve as a reactive handle for post-polymerization modifications. This allows for the introduction of various functional groups, enabling the creation of materials with tailored properties for specific applications. For instance, acrylonitrile (B1666552) units can be incorporated into the side chains of π-conjugated polymers to develop materials with interesting photophysical properties, such as fluorescence, for use in electronic and optical devices.

The synthesis of copolymers using acrylonitrile and its derivatives is a common strategy to achieve desired material properties. For example, copolymers of acrylonitrile and methyl acrylate (B77674) are being explored as melt-processable precursors for the production of carbon fibers. The properties of these copolymers, such as their decomposition temperature and glass transition temperature, can be tuned by adjusting the molar ratio of the monomers.

Below is a table detailing the properties of acrylonitrile (AN) and methyl acrylate (MA) copolymers, which are analogous to polymers that could be derived from functionalized β-ketonitriles.

| Monomer Ratio (AN/MA) | Glass Transition Temperature (°C) | Decomposition Temperature (°C) | Melt Processable | Reference |

| 100/0 (PAN) | ~105 | >300 | No | |

| 70/30 | Decreased from PAN | Increased from PAN | Yes (~188°C) |

Biological Activities and Mechanistic Studies of 4 Methoxy 3 Oxopentanenitrile and Its Analogs

Investigation of Enzyme Inhibition and Modulation Mechanisms

The presence of both a ketone and a nitrile group in 4-methoxy-3-oxopentanenitrile suggests its potential as an enzyme inhibitor. The nitrile group, in particular, is a key pharmacophore in many approved drugs and clinical candidates. nih.govnih.gov

Interaction with Metabolic Pathways and Specific Enzymes

Compounds structurally related to this compound, such as α-cyano ketones, have been investigated for their ability to interact with various metabolic pathways. For instance, α-keto acids, which share the ketone functional group, are known to be involved in cyanide assimilation pathways in some bacteria, where they react with cyanide to form cyanohydrins. nih.gov This suggests that the ketone group in this compound could potentially interact with metabolic intermediates.

The nitrile moiety is a versatile functional group that can participate in various interactions with enzyme active sites. rsc.org Nitrile-containing compounds have been developed as inhibitors for a wide range of enzymes, including dipeptidyl peptidase IV (DPP-IV), cathepsins, and various proteases. nih.gov The inhibitory mechanism often involves the nitrile group acting as an electrophile, which can be attacked by nucleophilic residues (such as serine or cysteine) in the enzyme's active site, leading to reversible or irreversible inhibition. nih.gov

For example, α-amino nitriles have been successfully designed as reversible inhibitors of DPP-IV, where the enzyme's catalytic serine attacks the nitrile carbon. nih.gov Similarly, various ketones have been shown to inhibit the photosynthetic activity in cyanobacteria by interfering with electron transport. nih.govsigmaaldrich.com

Role of Hydrogen Bonding and Non-Covalent Interactions in Biological Recognition

The biological recognition of any small molecule is heavily dependent on non-covalent interactions, including hydrogen bonding. researchgate.net The methoxy (B1213986) and ketone groups of this compound can act as hydrogen bond acceptors, while the nitrile nitrogen can also participate in hydrogen bonding. nih.gov These interactions are crucial for the specific binding of a ligand to a protein's active or allosteric site. nih.govresearchgate.net

The strength and geometry of hydrogen bonds play a critical role in the stability and specificity of protein-ligand complexes. researchgate.netnih.gov The ability of the nitrile group to act as a bioisostere for other functional groups like carbonyls or hydroxyls further expands its potential for forming key interactions within a binding pocket. nih.gov

Cellular and Molecular Mechanisms of Action

Understanding the cellular and molecular mechanisms of action of this compound would require specific studies. However, insights can be drawn from the behavior of its structural analogs.

Ligand-Protein Binding Mechanisms

The binding of a ligand to a protein can occur through various mechanisms. For nitrile-containing compounds, the interaction often involves the nitrile group forming a covalent or non-covalent bond with the protein. As mentioned, the electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack from amino acid residues in the enzyme active site. nih.gov

Activation of Downstream Signaling Pathways

The interaction of a compound with a cellular target can trigger a cascade of downstream signaling events. For instance, the activation or inhibition of a key enzyme in a metabolic pathway can lead to the accumulation or depletion of certain metabolites, which in turn can affect various cellular processes.

Oxidative stress is known to activate multiple signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38) and the phosphatidylinositol 3-kinase (PI3-K)/Akt pathway. nih.govmdpi.com Compounds that modulate the activity of enzymes involved in redox homeostasis could therefore influence these signaling pathways. While there is no direct evidence for this compound, compounds with α,β-unsaturated carbonyl systems, which have some structural similarity, have been shown to activate the Keap1/Nrf2 pathway, a key regulator of antioxidant responses. nih.gov

Research on Specific Bioactivities of Substituted Oxopentanenitriles

While research on this compound is scarce, studies on other substituted oxopentanenitriles have revealed a range of biological activities. For example, certain 2-benzoyl-5-oxopentanenitriles have been used as precursors in the synthesis of substituted pyridines, which are common scaffolds in medicinal chemistry. nih.gov The reactivity of the oxopentanenitrile core makes it a valuable building block for creating diverse chemical libraries for biological screening.

The following table summarizes the types of biological activities observed for compounds containing nitrile or ketone functionalities, which are present in this compound.

| Compound Class | Biological Activity | Mechanism of Action (if known) | Reference |

| α-Amino Nitriles | DPP-IV Inhibition | Reversible covalent inhibition via serine attack on the nitrile | nih.gov |

| Natural Ketones | Inhibition of Photosynthesis | Inhibition of electron transport in photosystem II | nih.govsigmaaldrich.com |

| α-Keto Acids | D-amino Acid Oxidase Inhibition | Competitive inhibition | nih.gov |

| Cyanopeptides | Enzyme Inhibition | Inhibition of aminopeptidases and phosphatases | ethz.ch |

| α,β-Unsaturated Carbonyls | Nrf2 Activation | Electrophilic modification of cysteine residues on Keap1 | nih.gov |

It is important to reiterate that these are activities of related compound classes, and specific studies on this compound are needed to determine its precise biological profile.

Therefore, it is not possible to provide a detailed article on the "" as outlined in the user's request, due to the absence of specific data on this particular compound.

General information on related methoxy compounds suggests that the presence and position of methoxy groups can influence the biological activity of molecules. For instance, studies on methoxyflavones and methoxylated cinnamic acid esters have indicated that these compounds can exhibit antiproliferative effects on cancer cells. mdpi.comnih.gov Similarly, various methoxy-containing chalcones and other phenols have demonstrated antimicrobial potential against a range of pathogens. researchgate.netresearchgate.net However, these findings are specific to the studied analogs and cannot be directly extrapolated to this compound without dedicated experimental evidence.

Future research would be necessary to elucidate the specific biological profile of this compound and to determine if it shares any of the cytotoxic, antiproliferative, or antimicrobial activities observed in other methoxy-containing organic molecules. Without such studies, any discussion on its efficacy or mechanism of action would be purely speculative.

In-depth Article on this compound Cannot Be Generated Due to Lack of Available Scientific Research

A comprehensive review of scientific databases and chemical literature has revealed a significant lack of specific research on the compound This compound . While the compound is listed by some chemical suppliers with the CAS number 1028843-13-1, there is a notable absence of published studies detailing its synthesis, reactivity, biological properties, or potential applications.

The initial objective was to create a detailed article focusing solely on this compound, structured around a specific outline covering future research directions. However, without a foundation of existing scientific work, the generation of an accurate and informative article as per the requested sections is not feasible.

The requested sections were:

Future Research Directions and Perspectives

Expanding Applications in Interdisciplinary Scientific Fields

Constructing these sections would require detailed experimental data and theoretical studies, which are not available in the public domain for this specific molecule. While research exists for structurally related compounds such as 4-methyl-3-oxopentanenitrile (B1278294) and other β-ketonitriles, the strict instruction to focus exclusively on 4-Methoxy-3-oxopentanenitrile prevents the use of such information. Extrapolating findings from different molecules would be speculative and would not meet the required standards of scientific accuracy for the specified subject.

Therefore, to ensure the integrity and factual accuracy of the information provided, an article on this compound cannot be produced at this time. Further research and publication in peer-reviewed journals are necessary before a comprehensive scientific overview of this compound can be written.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxy-3-oxopentanenitrile, and how is its purity validated?

- Methodology : The compound is synthesized via condensation reactions involving ketone and nitrile precursors. Key steps include temperature-controlled reflux (e.g., in ethanol or acetonitrile) and purification through recrystallization or column chromatography. Purity is validated using HPLC (>98% purity threshold) and structural confirmation via H/C NMR spectroscopy (e.g., carbonyl resonance at ~200 ppm and nitrile signals at ~120 ppm) .

Q. How do environmental factors (pH, temperature) influence the stability of this compound?

- Methodology : Stability studies under varying conditions (e.g., 25–60°C, pH 2–10) reveal hydrolysis susceptibility of the nitrile group under acidic conditions (pH <4) and ketone degradation at elevated temperatures (>50°C). Accelerated stability testing using Arrhenius kinetics predicts shelf-life under standard lab storage (25°C, inert atmosphere) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : IR spectroscopy identifies functional groups (C=O stretch at ~1700 cm, C≡N at ~2250 cm). X-ray crystallography resolves steric effects in the enol-keto tautomerism, while H NMR confirms substituent orientation (e.g., methoxy protons at δ 3.8–4.0 ppm) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly nucleophilic additions?

- Methodology : Kinetic studies (e.g., UV-Vis monitoring of enolate formation) combined with DFT calculations (B3LYP/6-31G* basis set) reveal regioselectivity in nucleophilic attacks. For example, Grignard reagents preferentially target the ketone over the nitrile, confirmed by C isotopic labeling .

Q. What computational models predict the reactivity of this compound in multi-step syntheses?

- Methodology : Molecular docking and frontier molecular orbital (FMO) analysis predict electrophilic sites. For instance, the LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the α-carbonyl position, validated by experimental yields in Knoevenagel condensations .

Q. How should contradictory data on degradation pathways (e.g., photooxidation vs. hydrolysis) be resolved?

- Methodology : Comparative studies under controlled light (UV-Vis irradiation) and dark conditions, using LC-MS to track degradation products. For example, photolysis generates 4-methoxybenzoic acid, while hydrolysis yields 3-oxopentanoic acid derivatives. Conflicting results are reconciled by identifying trace metal catalysts (e.g., Fe) that accelerate hydrolysis .

Q. What role does this compound play in drug discovery as a precursor?

- Methodology : Its nitrile and ketone groups serve as handles for derivatization. For example, reduction with LiAlH produces amine intermediates for antimalarial candidates. Bioactivity screening (e.g., MIC assays against Plasmodium falciparum) correlates structural modifications with efficacy .

Q. How can this compound be utilized as a reference standard in analytical chemistry?

- Methodology : As a chromatographic internal standard (retention time: 8.2 min in C18 columns), it quantifies structurally similar analytes via calibration curves (R >0.99). In spectroscopy, its UV λ (275 nm) aids in method validation for impurity profiling .

Q. What safety protocols are critical for handling this compound?

- Methodology : Use PPE (nitrile gloves, goggles) and conduct reactions in fume hoods due to volatilization risks (vapor pressure: 0.1 mmHg at 25°C). Storage recommendations include airtight containers under nitrogen at -20°C to prevent hydrolysis. Spill management requires neutralization with sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.